7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one
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Overview
Description
Preparation Methods
The preparation of compound 11c involves several synthetic routes. One of the primary methods includes the formation of 11C-labeled carbonyl groups using organic bases as carbon dioxide-fixation agents . Another method involves a low-pressure carbonylation technique utilizing solvable xenon gas to transfer and react carbon monoxide in a sealed reaction vessel . These methods are general and provide simple paths to 11C-labeled products.
Chemical Reactions Analysis
Compound 11c undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Common reagents used in these reactions include organic bases, carbon monoxide, and aryl halides. The major products formed from these reactions are 11C-labeled compounds, which are essential for positron emission tomography (PET) imaging .
Scientific Research Applications
Compound 11c has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of 11C-labeled radiopharmaceuticals for PET imaging.
Medicine: It is utilized in PET imaging for diagnosing and monitoring diseases such as prostate cancer.
Industry: The compound is significant in the development of new radiopharmaceuticals for clinical PET imaging.
Mechanism of Action
The mechanism of action of compound 11c involves its incorporation into phosphatidylcholine, which is essential for the biosynthesis of cell membrane phospholipids . It targets the Plasmodium falciparum cytochrome b, inhibiting the mitochondrial electron transport chain and leading to the death of the malaria parasite . In the context of metabolic liver diseases, it acts as a peripheral 5HT2A antagonist, reducing inflammation and fibrosis .
Comparison with Similar Compounds
Compound 11c can be compared with other 11C-labeled compounds used in PET imaging, such as:
Choline C 11: Used for imaging prostate cancer recurrence.
11C-thymidine: A proliferation marker synthesized via the Negishi cross-coupling reaction.
What sets compound 11c apart is its dual role in both antimalarial activity and potential therapeutic applications for metabolic liver diseases .
Properties
Molecular Formula |
C22H18F3N3O3 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C22H18F3N3O3/c1-13-20(27-19-9-17(30-2)7-8-18(19)21(13)29)15-10-26-28(12-15)11-14-3-5-16(6-4-14)31-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,27,29) |
InChI Key |
CJKMEXVEIKDLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CN(N=C3)CC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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